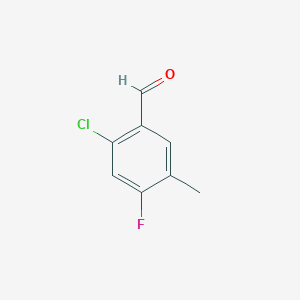

N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N2-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine dihydrochloride” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is N2-(4-fluorophenyl)-2,3-pyridinediamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) . This code can be used to generate the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 203.22 . It is a powder in physical form and is stored at room temperature .Scientific Research Applications

High Glass Transition and Thermal Stability of New Pyridine-Containing Polyimides

A study by Wang et al. (2008) focused on the synthesis of a new diamine monomer containing heterocyclic pyridine and triphenylamine groups, which was used to prepare a series of novel polyimides with high glass transition temperatures (Tg), mechanical, and thermal properties. These polyimides exhibited excellent solubility in various organic solvents and could be cast into self-standing films with high tensile modulus and outstanding thermal stability, making them potential candidates for advanced material applications High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence.

Novel Fluorescent Poly(Pyridine-Imide) Acid Chemosensor

In another study by Wang et al. (2008), a novel diamine containing heterocyclic pyridine and triphenylamine substituents was synthesized and used to prepare poly(pyridine-imide), which after protonation, exhibited fluorescence. This material could act as an "off–on" fluorescent switcher for acids, demonstrating potential applications in sensing technologies A novel fluorescent poly(pyridine-imide) acid chemosensor.

Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group

Liaw et al. (2007) developed a new diamine with a pyridine heterocyclic group and a pyrene substituent, leading to the synthesis of poly(pyridine−imide) with high solubility, thermal stability, and strong fluorescence properties. This research opens new avenues for the development of advanced materials with potential applications in electronics and photonics Novel Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group: Synthesis, Thermal, Optical, Electrochemical, Electrochromic, and Protonation Characterization.

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

A research by Liu et al. (2013) focused on the synthesis of a new diamine containing pyridine and trifluoromethylphenyl groups, used in the preparation of fluorinated polyamides. These polymers showcased high solubility, excellent thermal properties, and could be cast into transparent, flexible, and strong films, suggesting their usefulness in high-performance material applications Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties.

Safety and Hazards

Properties

IUPAC Name |

2-N-(4-fluoro-2-methylphenyl)pyridine-2,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3.2ClH/c1-8-7-9(13)4-5-11(8)16-12-10(14)3-2-6-15-12;;/h2-7H,14H2,1H3,(H,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJWMTMHGIYIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2=C(C=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/no-structure.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)

![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)

![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)

![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)